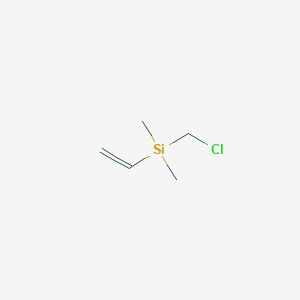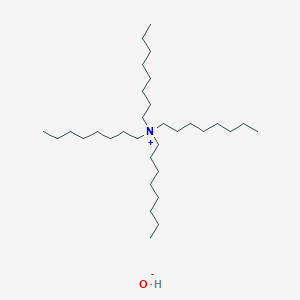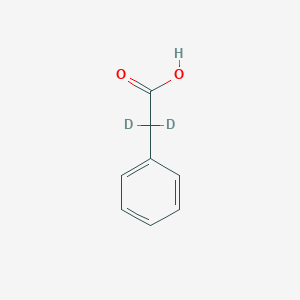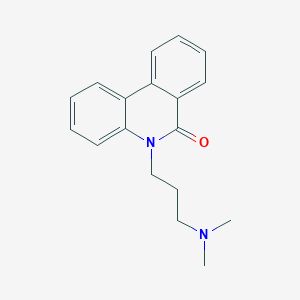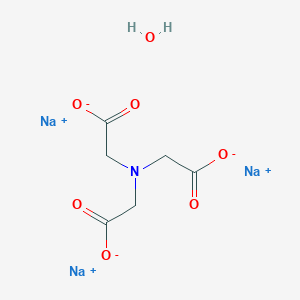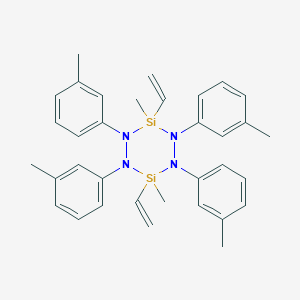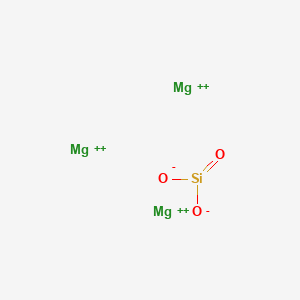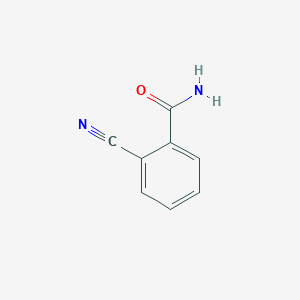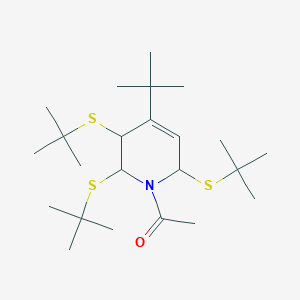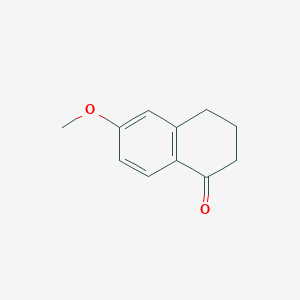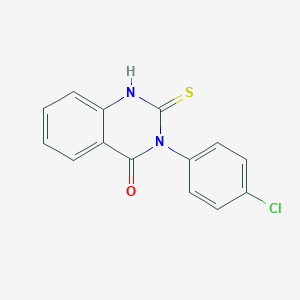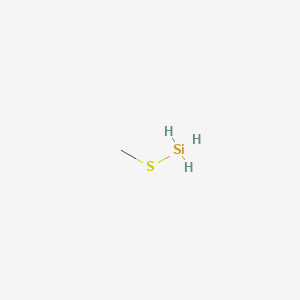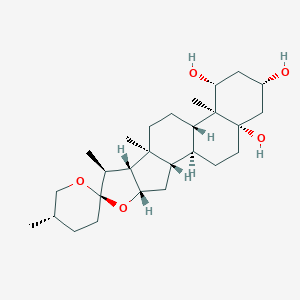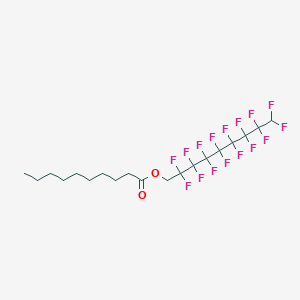
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate, also known as HFD, is a fluorinated fatty acid that has gained attention in the scientific community due to its unique properties. This compound is widely used in scientific research for a variety of applications, including as a synthetic tool, a surfactant, and a biomimetic. In
Mechanism Of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate is not well understood. However, it is believed that the fluorine atoms in 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate interact with the hydrophobic regions of membranes, altering their properties. This can lead to changes in membrane structure and function.
Biochemical And Physiological Effects
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate can alter the properties of lipid membranes, including their fluidity and permeability. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate has also been shown to inhibit the activity of enzymes that are involved in lipid metabolism.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate is its unique properties as a fluorinated fatty acid. This allows researchers to study the behavior of membranes in a simplified system, without the complexity of biological systems. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate is also relatively easy to synthesize, making it a cost-effective tool for scientific research.
However, there are also limitations to the use of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate in lab experiments. One of the main limitations is that the mechanism of action is not well understood. This makes it difficult to interpret the results of experiments using 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate. In addition, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate is not a natural compound, so its effects may not accurately reflect those of natural compounds.
Future Directions
There are a number of future directions for research involving 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate. One area of interest is the development of new synthetic methods for 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate. This could lead to the production of higher-purity 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate, which would be useful for a wider range of applications.
Another area of interest is the study of the mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate. This could provide insight into the behavior of lipid membranes and lead to the development of new drugs and therapies.
Finally, there is potential for the development of new applications for 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate. For example, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate could be used as a biomimetic in the development of new materials, or as a surfactant in the production of nanoparticles. Overall, the unique properties of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate make it a valuable tool for scientific research, with potential for a wide range of applications in the future.
Synthesis Methods
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate involves the reaction of perfluorononanoic acid with decanol in the presence of a catalyst. This reaction produces 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate and water as byproducts. The purity of the resulting 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate can be improved through recrystallization or chromatography.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate has a wide range of applications in scientific research. One of its primary uses is as a synthetic tool in organic chemistry. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate can be used as a fluorinated building block in the synthesis of complex molecules. It has also been used as a surfactant in emulsion polymerization, which is a process used to produce nanoparticles and other materials.
In addition to its synthetic applications, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate has been used as a biomimetic in the study of biological membranes. The fluorine atoms in 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate mimic the properties of the hydrophobic tails of phospholipids, which are the building blocks of biological membranes. This allows researchers to study the behavior of membranes in a simplified system.
properties
CAS RN |
18770-65-5 |
|---|---|
Product Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl decanoate |
Molecular Formula |
C19H22F16O2 |
Molecular Weight |
586.4 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl decanoate |
InChI |
InChI=1S/C19H22F16O2/c1-2-3-4-5-6-7-8-9-11(36)37-10-13(22,23)15(26,27)17(30,31)19(34,35)18(32,33)16(28,29)14(24,25)12(20)21/h12H,2-10H2,1H3 |
InChI Key |
RGPRDLSZLQYWMV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
synonyms |
Decanoic acid 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



